(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-8-9-17(21-3)14(10-15)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBRUATNYJBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353369 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356094-36-5 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the reaction of benzyl halides (chlorides or iodides) bearing methoxy substituents with benzylamine derivatives or ammonia equivalents, often under basic conditions, to form the corresponding benzylamines. The key steps include:
- Preparation of substituted benzyl halides (benzyl chlorides or iodides)
- Nucleophilic substitution with benzylamine or secondary amines
- Optional protection/deprotection steps to control selectivity
- Purification and salt formation (e.g., hydrobromide or oxalate salts)
Preparation of Key Intermediates: Substituted Benzyl Halides
The substituted benzyl halides are prepared by chloromethylation of the corresponding dimethoxybenzene derivatives under phase-transfer catalysis conditions.
Nucleophilic Substitution to Form (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine
The core step involves the nucleophilic substitution of one benzyl halide with the amine group of the other benzylamine or ammonia derivative.
This reaction proceeds through an SN2 mechanism where the amine attacks the benzyl halide, displacing the halide and forming the secondary or tertiary amine.
Alternative Reductive Amination Route
An alternative method involves reductive amination between the corresponding benzaldehydes and benzylamines:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine | Mild acidic or neutral conditions, room temperature | |
| 2 | Reduction of imine intermediate | Reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride | High selectivity and yield; avoids halide intermediates |
This method is advantageous for controlling selectivity and purity.
Salt Formation and Purification
The free base amine is often converted to its hydrobromide or oxalate salt to improve stability and crystallinity:
Purification is typically achieved by recrystallization or chromatography.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Leaving Group Enhancement: Conversion of benzyl chloride to benzyl iodide improves nucleophilic substitution efficiency due to better leaving group ability.
- Base Selection: Tertiary amines such as triethylamine are preferred bases to neutralize HCl byproduct and promote substitution.
- Solvent Effects: Dichloromethane and tetrahydrofuran are favored solvents for balancing solubility and reaction kinetics.
- Temperature Control: Maintaining reaction temperatures between 10°C and 30°C reduces side reactions and improves yield.
- Catalyst Use: DMAP and N-methylmorpholine can catalyze the reaction, increasing rate and selectivity.
- Raw Material Accessibility: Starting materials such as dimethoxybenzene derivatives are industrially available and inexpensive, making the process cost-effective.
- Safety and Scalability: Mild reaction conditions and use of common solvents and bases favor safe scale-up in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include various substituted benzylamines, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula:
Structural Features:
- Two methoxy groups at positions 2 and 5 on one benzene ring.
- A single methoxy group at position 2 on the second benzene ring.
The presence of these methoxy groups enhances the compound's solubility and influences its interactions with biological targets, making it a valuable building block in organic synthesis and pharmacology.
Chemistry
In the realm of organic synthesis, (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine serves as a versatile building block for constructing complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—allows for the synthesis of diverse derivatives.
Common Reactions:
- Oxidation: Can be oxidized to produce aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride can convert it into amines or alcohols.
- Substitution: Nucleophilic substitution can replace methoxy groups with other nucleophiles under suitable conditions.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Aldehydes, carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines, alcohols |
| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate | Substituted benzylamines |
Biology
Research into the biological activity of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine focuses on its interactions with enzymes and receptors. Studies indicate that compounds with similar structures exhibit various pharmacological effects, including potential antidepressant and analgesic properties.
Mechanism of Action:
- Receptor Interactions: The compound may influence neurotransmitter receptors related to mood regulation.
- Enzyme Modulation: It may affect enzymes involved in metabolic processes, impacting cellular signaling pathways.
Medicine
The therapeutic potential of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is under investigation for various applications:
- Drug Development: Its unique structure suggests potential in developing new pharmaceuticals targeting specific biological pathways.
- Case Studies: Ongoing research is exploring its efficacy in treating conditions such as depression and anxiety through modulation of neurotransmitter systems.
Industry
In industrial applications, this compound serves as an intermediate in the synthesis of specialty chemicals. Its structural characteristics make it suitable for producing various derivatives used in different chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with three main groups:
a) NBOMe Derivatives
- 25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) : Differs by substitution at the 4-position of the phenethylamine ring (iodine instead of hydrogen). This halogenation enhances receptor affinity and potency .
- 25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine) : Features a methylthio group at the 4-position, altering lipophilicity and metabolic stability .
- 25CN-NBOMe (2,5-Dimethoxy-4-(2-((2-methoxybenzyl)amino)ethyl)benzonitrile): Incorporates a nitrile group at the 4-position, influencing electronic properties and receptor interactions .
Key Structural Variations
b) 2C-X Phenethylamines
Parent compounds like 2C-H (2,5-dimethoxyphenethylamine) lack the N-benzyl group, resulting in lower receptor affinity and potency. The addition of the 2-methoxybenzyl group in NBOMe derivatives enhances lipophilicity and CNS penetration .
c) Bis(methoxybenzylaminoalkyl)amines
Compounds such as N<sup>1</sup>-(2,5-dimethoxybenzyl)-N<sup>2</sup>-{2-[(2,5-dimethoxybenzyl)amino]ethyl}-1,2-ethanediamine trihydrochloride feature dual methoxybenzyl groups and extended alkyl chains. These exhibit anti-ischemic and antiarrhythmic activity, diverging pharmacologically from NBOMe psychedelics .
Pharmacological and Toxicological Profiles
Key Findings :
- NBOMe derivatives exhibit 100–1000× higher potency than 2C-X phenethylamines due to N-benzylation .
- Substitutions at the 4-position (e.g., iodine, methylthio) modulate receptor binding kinetics and metabolic stability .
Analytical Differentiation
Analytical challenges arise from structural similarities among NBOMe derivatives and regioisomers. Key methods include:
Biological Activity
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is a substituted benzylamine characterized by its unique structure featuring two methoxy groups. This compound has garnered interest in pharmacology due to its potential biological activities, which can be attributed to its structural attributes. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The chemical structure of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is crucial for its biological activity. The methoxy groups enhance solubility and influence interactions with biological targets. The compound can be represented as follows:
- Chemical Formula : CHNO
- Structural Features :
- Two methoxy groups at positions 2 and 5 on one benzene ring.
- A single methoxy group at position 2 on the second benzene ring.
Pharmacological Profile
Research indicates that compounds with similar structural features exhibit various pharmacological effects. The following table summarizes related compounds and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Methoxybenzylamine | Single methoxy group | Antidepressant properties |
| 2-(4-Methoxyphenyl)ethylamine | Ethyl side chain with methoxy | Analgesic effects |
| 3,4-Dimethoxyphenethylamine | Two methoxy groups on phenethyl | Neuroprotective effects |
| (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine | Dual aromatic structure with two methoxy groups | Potential unique pharmacological profile |
The presence of multiple methoxy groups may confer distinct biological activities compared to simpler analogs, suggesting a unique mechanism of action.
The biological activity of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is likely mediated through interactions with specific molecular targets. Research into its mechanism of action includes:
- Receptor Interactions : The compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognition.
- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic processes, impacting cellular functions and signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to understand their biological activities better. For instance:
- Study on Structural Activity Relationships : A comparative analysis was conducted on various substituted benzylamines, revealing that compounds with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines such as MDA-MB-231. This suggests that (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine could possess similar anti-cancer properties due to its structural characteristics .
- Cytotoxicity Assays : Preliminary assays indicated potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis or inhibit proliferation could be explored further through in vitro studies.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between 2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine, followed by sodium borohydride reduction. Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF) under inert atmosphere to prevent oxidation of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the amine product.
- Characterization : Confirm structure via -NMR (e.g., δ 3.76 ppm for OCH) and LC-MS/MS (exact mass: 317.16 g/mol) .
Q. How can researchers validate the structural identity of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : -NMR should show distinct methoxy singlets (δ 3.6–3.8 ppm) and aromatic protons split by substitution patterns. -NMR confirms carbonyl reduction (absence of C=O peaks).
- Mass Spectrometry : High-resolution LC-MS/MS (ESI+) identifies the molecular ion [M+H] and fragmentation patterns (e.g., loss of methoxy groups).
- Cross-Validation : Compare spectral data with structurally similar NBOMe derivatives .
Q. What analytical challenges arise when detecting (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine in biological matrices, and how are they addressed?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate the compound from plasma/urine.
- Thermal Instability : Avoid GC-MS; instead, employ LC-MS/MS with electrospray ionization (ESI) and low desolvation temperatures to prevent decomposition .
- Sensitivity : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 317 → 121) with LOQs ≤1 ng/mL .
Advanced Research Questions
Q. How can researchers mitigate discrepancies in reported 5-HT receptor binding affinities for (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 transfected with human 5-HT) and radioligands (e.g., -Ketanserin).
- Data Normalization : Express results as % displacement relative to a reference agonist (e.g., LSD).
- Statistical Analysis : Apply ANOVA to compare Ki values across studies, accounting for variations in buffer pH or incubation times .
Q. What strategies are effective in resolving synthetic byproducts during large-scale preparation of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine?
- Methodological Answer :
- Byproduct Identification : Use preparative HPLC to isolate impurities, followed by NMR/MS for structural elucidation. Common byproducts include N-alkylated derivatives.
- Process Optimization : Adjust stoichiometry (amine:aldehyde ratio ≥1:1.2) and employ slow addition of reducing agents to minimize side reactions.
- Quality Control : Implement in-process FTIR monitoring for real-time detection of carbonyl intermediates .
Q. How do structural modifications to the methoxy groups impact the compound’s pharmacokinetic profile?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogenated or bulkier substituents (e.g., 2,5-diethoxy or 4-bromo variants).
- In Vivo Testing : Compare metabolic stability (hepatic microsomes) and blood-brain barrier permeability (PAMPA assay).
- Data Interpretation : Use molecular docking to correlate substituent size with 5-HT binding pocket interactions .
Regulatory and Safety Considerations
Q. What regulatory frameworks classify (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine as a controlled substance?
- Methodological Answer :
- Global Scheduling : Check analogs like 2C-D-NBOMe (listed under Schedule I in the U.S. Controlled Substances Act and UN Convention on Psychotropic Substances).
- Compliance : Use DEA-licensed facilities for handling and maintain detailed synthesis records to avoid legal liabilities .
Q. What safety protocols are critical when handling (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, N95 respirators, and chemical-resistant lab coats.
- Ventilation : Use fume hoods for synthesis and avoid aerosolization during lyophilization.
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate organic solvents for incineration .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s metabolic pathways in human vs. rodent models?
- Methodological Answer :
- Comparative Studies : Conduct parallel in vitro assays with human/rat liver microsomes to identify species-specific cytochrome P450 interactions.
- Metabolite Profiling : Use HR-MS/MS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation).
- Statistical Modeling : Apply multivariate analysis to distinguish interspecies variability from methodological artifacts .
Q. What experimental designs can clarify the role of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine in neurotoxicity studies with contradictory outcomes?
- Methodological Answer :
- Dose-Response Curves : Test subthreshold to supratherapeutic doses in primary neuronal cultures (e.g., SH-SY5Y cells).
- Biomarkers : Measure caspase-3 (apoptosis) and GFAP (neuroinflammation) via ELISA.
- Control Standardization : Include positive controls (e.g., MDMA) and account for batch-to-batch variability in compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
